molecular formula C5H10OS B188726 Tetrahydro-2H-thiopyran-4-ol CAS No. 29683-23-6

Tetrahydro-2H-thiopyran-4-ol

Cat. No.: B188726
CAS No.: 29683-23-6
M. Wt: 118.2 g/mol
InChI Key: YODQQARABJQLIP-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic compound with the molecular formula C5H10OS It is a derivative of thiopyran, a six-membered ring containing five carbon atoms and one sulfur atom

Biochemical Analysis

Biochemical Properties

Tetrahydro-2H-thiopyran-4-ol plays a significant role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and engage in nucleophilic substitution reactions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways. For example, this compound can affect the permeability of cell membranes, thereby influencing the transport of ions and other molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, altering their conformation and activity. Additionally, this compound can interact with nucleic acids, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of sulfur-containing metabolites and can influence the levels of various intermediates in metabolic pathways . The compound’s interaction with enzymes such as cytochrome P450 can lead to changes in metabolic flux and the production of reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, affecting its localization and activity . Transport mechanisms include passive diffusion and active transport mediated by specific protein carriers .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . The compound’s localization within these compartments can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-2H-thiopyran-4-ol can be synthesized through several methods. One common approach involves the reduction of tetrahydro-4H-thiopyran-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the hydroalkoxylation of γ- and δ-hydroxy olefins catalyzed by platinum or other transition metals .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Tetrahydro-2H-thiopyran-4-one

    Reduction: Tetrahydrothiopyran

    Substitution: Various alkyl and acyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both sulfur and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its oxygen analogs or other sulfur-containing heterocycles.

Properties

IUPAC Name

thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c6-5-1-3-7-4-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODQQARABJQLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341863
Record name Tetrahydro-2H-thiopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29683-23-6
Record name Tetrahydro-2H-thiopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDRO-2H-THIOPYRAN-4-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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